Butyldi-1-adamantylphosphine
Overview
Description
Butyldi-1-adamantylphosphine is a novel phosphine ligand . It can be used as a catalyst . The molecular formula of Butyldi-1-adamantylphosphine is C24H39P .
Synthesis Analysis
There are two main synthetic methods for Butyldi-1-adamantylphosphine . The first method involves adding phosphonium salt to a cooled solution of Et3N in di-n-butyl ether . The second method involves using Cu (OTf) 2 and diphenylphosphine oxide .Molecular Structure Analysis
The molecular formula of Butyldi-1-adamantylphosphine is C24H39P . The average mass is 358.540 Da and the monoisotopic mass is 358.278931 Da .Chemical Reactions Analysis
Butyldi-1-adamantylphosphine is a ligand for the Pd-catalyzed Suzuki coupling reaction .Physical And Chemical Properties Analysis
Butyldi-1-adamantylphosphine is a white to yellow solid with a melting point of 100°C . The estimated boiling point is 449.6±12.0°C .Scientific Research Applications
Synthesis of Novel Phosphine Ligands
Butyldi-1-adamantylphosphine: is a precursor in the synthesis of novel phosphine ligands. These ligands are crucial in creating complex molecules for pharmaceuticals and materials science. The compound’s bulky adamantyl groups provide steric hindrance, which can be advantageous in catalytic cycles by influencing the reactivity and selectivity of the catalyst .
Palladium-Catalyzed Heck Reaction
In organic chemistry, the Heck reaction is a method to couple aryl halides with alkenes in the presence of a base and a palladium catalystButyldi-1-adamantylphosphine serves as a ligand in this reaction, facilitating the formation of carbon-carbon bonds crucial for constructing complex organic frameworks .
Arylation of Benzoic Acids
The arylation process involves introducing an aryl group into a moleculeButyldi-1-adamantylphosphine is used as a ligand in the arylation of benzoic acids, which is a key step in synthesizing various aromatic compounds, including those used in dyes, pharmaceuticals, and agrochemicals .
Formylation of Aryl Bromides
Formylation is the introduction of a formyl group into a molecule. Butyldi-1-adamantylphosphine acts as a ligand in the formylation of aryl bromides, a reaction important for the synthesis of aldehydes. Aldehydes are fundamental intermediates in organic synthesis and have applications in fragrance and flavor industries .
Nickel-Catalyzed Denitrogenative Alkyne Insertion
This application involves nickel-catalyzed reactions where Butyldi-1-adamantylphosphine is used as a ligand. The process allows for the insertion of alkynes into molecules, a valuable transformation in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Ligand for Transition Metal-Catalyzed Reactions
Transition metal-catalyzed reactions are pivotal in modern synthetic chemistryButyldi-1-adamantylphosphine is employed as a ligand in various transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the metal center, which is essential for the development of new catalytic processes .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Butyldi-1-adamantylphosphine is primarily targeted as a catalyst in chemical reactions . It is an electron-rich phosphine ligand that is used in palladium-catalyzed cross-coupling reactions .
Mode of Action
The mode of action of Butyldi-1-adamantylphosphine involves its interaction with palladium in catalyzing cross-coupling reactions . As an electron-rich phosphine ligand, it enhances the efficiency of these reactions, such as the Heck and Suzuki coupling reactions .
Biochemical Pathways
The biochemical pathways affected by Butyldi-1-adamantylphosphine are primarily those involved in cross-coupling reactions . The compound’s role as a catalyst in these reactions leads to the formation of new chemical bonds, affecting the downstream synthesis of various organic compounds.
Pharmacokinetics
Its physicochemical properties suggest that it is a solid at room temperature, with a melting point of 100°c and an estimated boiling point of 4496±120°C . These properties may impact its bioavailability in potential applications.
Result of Action
The molecular and cellular effects of Butyldi-1-adamantylphosphine’s action are seen in the successful completion of cross-coupling reactions . By acting as a catalyst, it facilitates the formation of new chemical bonds, leading to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of Butyldi-1-adamantylphosphine can be influenced by environmental factors. For instance, it is sensitive to air , suggesting that its storage and use should be in an inert atmosphere to maintain its stability and effectiveness. Furthermore, the temperature can also affect its state and reactivity, as it is a solid at room temperature with specific melting and boiling points .
properties
IUPAC Name |
bis(1-adamantyl)-butylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWUNNIRKDDIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463920 | |
Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
321921-71-5 | |
Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyldi(1-adamantanyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Butyldi-1-adamantylphosphine in the palladium-catalyzed arylation reaction?
A: Butyldi-1-adamantylphosphine acts as a ligand for the palladium catalyst in the arylation reaction. [] Ligands play a crucial role in influencing the catalytic activity and selectivity of transition metal catalysts. In this specific case, the bulky and electron-rich nature of Butyldi-1-adamantylphosphine likely contributes to stabilizing the palladium catalyst and facilitating the oxidative addition step, which is often the rate-determining step in such reactions.
Q2: Are there any alternative ligands used for similar palladium-catalyzed arylation reactions?
A: Yes, a variety of phosphine ligands are employed in palladium-catalyzed arylation reactions. Common examples include triphenylphosphine, tricyclohexylphosphine, and Buchwald ligands like XPhos and SPhos. The choice of ligand can significantly impact the reaction outcome, affecting factors like yield, selectivity, and reaction conditions. [] Further research comparing the performance of Butyldi-1-adamantylphosphine to these other ligands would be valuable to understand its advantages and disadvantages.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.